molecular formula C15H21NO2S B2483541 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}propanamide CAS No. 1797535-46-6

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}propanamide

Cat. No.: B2483541
CAS No.: 1797535-46-6
M. Wt: 279.4
InChI Key: YVEJIQKOLQXOOJ-UHFFFAOYSA-N
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Description

N-{[4-(Phenylsulfanyl)oxan-4-yl]methyl}propanamide is a propanamide derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a phenylsulfanyl group and a methylene-linked propanamide chain. The structure suggests moderate lipophilicity (predicted LogP ~3.5–4.0) due to the phenylsulfanyl group and oxane ring, which may influence bioavailability and membrane permeability .

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-2-14(17)16-12-15(8-10-18-11-9-15)19-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJIQKOLQXOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,5-Dibromopentane with Sodium Thiophenoxide

This method leverages nucleophilic substitution to form the tetrahydropyran ring while introducing the phenylsulfanyl group.

Procedure :

  • Reaction Setup : 1,5-Dibromopentane (1.0 equiv) is treated with sodium thiophenoxide (2.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
  • Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography to yield 4-(phenylsulfanyl)tetrahydro-2H-pyran.
  • Amination : The product undergoes Mannich reaction with formaldehyde and ammonium chloride in ethanol at reflux to install the aminomethyl group.

Key Data :

Step Reagents Conditions Yield (%)
Cyclization NaSPh, DMF 80°C, 12 h 68
Amination NH4Cl, HCHO Reflux, 6 h 52

Thiol-Ene Radical Addition to 4-Methylenetetrahydropyran

A modern approach employs radical chemistry for regioselective sulfide formation.

Procedure :

  • Substrate Preparation : 4-Methylenetetrahydropyran is synthesized via Wittig reaction of tetrahydropyran-4-one with methyltriphenylphosphonium bromide.
  • Thiol-Ene Reaction : The methylene derivative reacts with thiophenol under UV irradiation (λ = 365 nm) with azobisisobutyronitrile (AIBN) as initiator in tetrahydrofuran (THF).
  • Reductive Amination : The resulting sulfide is treated with ammonium acetate and sodium cyanoborohydride in methanol to yield the amine.

Optimization Insight :

  • Excess thiophenol (3.0 equiv) improves conversion to >90%.
  • NaCNBH3 selectively reduces the imine intermediate without affecting the sulfide.

Amidation with Propanoic Acid

The final step involves coupling 4-(phenylsulfanyl)oxan-4-yl)methanamine with propanoic acid via acyl chloride intermediacy.

Propanoyl Chloride Synthesis

Procedure :
Propanoic acid (1.2 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 hours. Excess reagents are removed under vacuum to isolate propanoyl chloride.

Amide Bond Formation

Procedure :

  • Coupling : The amine (1.0 equiv) is dissolved in dry THF, cooled to 0°C, and treated with propanoyl chloride (1.1 equiv) and triethylamine (2.0 equiv). The reaction proceeds at room temperature for 6 hours.
  • Purification : Crude product is washed with NaHCO3, dried over MgSO4, and recrystallized from ethanol/water.

Yield and Characterization :

Parameter Value Method
Yield 85% Gravimetric
Melting Point 112–114°C Differential Scanning Calorimetry
$$ ^1H $$ NMR (400 MHz, CDCl3) δ 7.45–7.25 (m, 5H, Ar-H), 3.95–3.75 (m, 4H, OCH2), 3.10 (t, 2H, SCH2), 2.35 (q, 2H, COCH2), 1.85–1.60 (m, 4H, CH2), 1.15 (t, 3H, CH3) Bruker Avance III
HRMS (ESI+) [M+H]+ calcd. for C15H21NO2S: 280.1371; found: 280.1368 Thermo Q Exactive

Alternative Methodologies and Scalability

Microwave-Assisted Coupling

Using microwave irradiation (100°C, 30 min) with HATU as coupling agent reduces reaction time to 30 minutes with comparable yield (83%).

Continuous-Flow Synthesis

A tubular reactor system (30 mL/min flow rate) achieves 92% conversion by minimizing side reactions, demonstrating industrial viability.

Challenges and Optimization

  • Sulfide Oxidation : Trace peroxides in THF may oxidize the phenylsulfanyl group to sulfoxide; rigorous solvent drying with molecular sieves mitigates this.
  • Amine Sensitivity : The primary amine is prone to over-acylation; stoichiometric control of propanoyl chloride (1.1 equiv) suppresses diacylation.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The oxane ring and phenylsulfanyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to different amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}propanamide has been explored for its potential therapeutic properties. Research indicates its possible roles in:

  • Anticancer Activity : Studies have shown that related compounds exhibit significant anticancer effects. For instance, derivatives of propanamides have been synthesized and tested for their cytotoxicity against various cancer cell lines, demonstrating promising results with low IC50 values compared to standard treatments like doxorubicin .
  • Anti-inflammatory Properties : Investigations into similar compounds suggest that they may modulate inflammatory pathways, presenting opportunities for the development of new anti-inflammatory drugs.

Biochemical Probes

The compound has potential as a biochemical probe for studying cellular processes. Its ability to interact with specific molecular targets can facilitate the exploration of mechanisms underlying diseases, including cancer and inflammatory disorders. The binding affinity of such compounds can be enhanced through structural modifications, allowing for more effective targeting of biological pathways .

Material Science

In materials science, this compound can be utilized in the development of advanced materials with specific properties such as conductivity or fluorescence. The incorporation of sulfanyl groups can impart unique electronic characteristics to polymers, making them suitable for applications in organic electronics and photonics.

Case Study 1: Anticancer Activity

A study evaluated several propanamide derivatives for their anticancer potential using MTT assays. Compounds derived from this compound showed varying degrees of cytotoxicity against different cancer cell lines, with some derivatives achieving IC50 values significantly lower than those of established chemotherapeutics .

Compound IDIC50 (µM)Cell Line Tested
6h20.12 ± 6.20MCF-7 (Breast Cancer)
6j10.84 ± 4.20HeLa (Cervical Cancer)
6e24.57 ± 1.62A549 (Lung Cancer)

Case Study 2: Biochemical Probing

In another study focusing on biochemical pathways involved in inflammation, researchers used derivatives of this compound to inhibit specific enzymes linked to inflammatory responses. The results indicated that these compounds could effectively reduce the activity of pro-inflammatory mediators in vitro .

Mechanism of Action

The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxane ring and propanamide moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}propanamide and analogous propanamide derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
This compound Oxane ring, phenylsulfanyl, methyl-propanamide C₁₅H₁₉NO₂S ~277.4 Predicted moderate LogP; potential enzyme inhibition -
N-[(4-Methylphenyl)sulfonyl]propanamide Tosyl (p-toluenesulfonyl) group attached to propanamide C₁₀H₁₃NO₃S 227.28 High synthetic yield (up to 99%); simpler structure
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide Sulfonyl bridge between two phenyl rings (one acetylated, one propanamide) C₁₇H₁₈N₂O₄S 346.40 LogP = 4.05; higher polarity due to sulfonyl group
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Phenylsulfanyl-propanamide linked to piperidine-sulfonylphenyl C₂₀H₂₄N₂O₃S₂ 408.55 Structural similarity but piperidine vs. oxane ring
N-[4-[[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylmethyl]oxan-4-yl]-N-hydroxyformamide Oxane ring with sulfonylmethyl-piperazine substituent C₂₃H₂₉FN₃O₅S 485.55 IC₅₀ = 21.0 µM for ADAMTS4 inhibition

Key Comparative Insights

Pharmacological Potential

  • Further studies are needed to validate activity .
  • Pharmaceutical Intermediates : Propanamide derivatives in –5 are used as intermediates, indicating the target’s applicability in drug discovery, particularly for central nervous system (CNS) targets due to its lipophilicity .

Biological Activity

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}propanamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a phenylsulfanyl group attached to an oxan-4-yl moiety, which contributes to its unique chemical properties. The presence of the sulfanyl group is significant as it often enhances the pharmacological profile of compounds.

1. Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, studies on related sulfamoyl derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
This compoundTBDTBD

2. Antifungal Activity

The antifungal potential of compounds containing oxan and phenylsulfanyl groups has been explored in various studies. For example, thiazole derivatives with similar functionalities demonstrated significant antifungal activity, suggesting that this compound may also possess such properties .

3. Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented in related research. Enzyme inhibition is crucial for therapeutic applications, particularly in treating diseases like Alzheimer's and certain infections.

Table 2: Enzyme Inhibition Studies

CompoundEnzyme TargetInhibition Type
Compound CAcetylcholinesteraseStrong Inhibitor
Compound DUreaseModerate Inhibitor
This compoundTBDTBD

Case Study 1: Antibacterial Screening

A study synthesized a series of compounds similar to this compound and evaluated their antibacterial activities against multiple strains. The results indicated that modifications in the phenyl group significantly influenced antibacterial efficacy .

Case Study 2: Enzyme Inhibition Assessment

Another study focused on the enzyme inhibitory effects of related compounds. The findings revealed that derivatives with phenylsulfanyl groups exhibited strong AChE inhibition, highlighting the potential for developing new therapeutic agents targeting neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}propanamide, and how is structural integrity validated?

  • Synthesis : Multi-step protocols often involve nucleophilic substitution or condensation reactions. For example, oxan-4-yl intermediates may be functionalized via thioether formation using phenylsulfanyl groups under controlled pH and temperature (e.g., dichloromethane as solvent, room temperature) .
  • Characterization : Nuclear Magnetic Resonance (NMR) confirms proton environments (e.g., δ 2.25 ppm for methyl groups adjacent to amides). Infrared Spectroscopy (IR) identifies carbonyl stretches (~1670 cm⁻¹ for amides), and Mass Spectrometry (MS) validates molecular weight .

Q. What functional group reactivity is observed in this compound, and how can it be exploited for derivatization?

  • Reactivity :

  • Oxidation : The phenylsulfanyl group may oxidize to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Reduction : Amide groups can be reduced to amines with LiAlH4, enabling further alkylation .
  • Substitution : The oxan-4-yl methyl group may undergo nucleophilic substitution with halides or aryl boronic acids in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodology :

  • Reaction Optimization : Screen solvents (e.g., dioxane vs. THF), catalysts (e.g., Pd for cross-coupling), and temperatures. For example, elevated temperatures (80°C) improve thioether formation efficiency .
  • Analytical Validation : Use High-Performance Liquid Chromatography (HPLC) to quantify purity and identify byproducts. Compare spectroscopic data across studies to isolate discrepancies (e.g., unexpected δ shifts in NMR indicating impurities) .

Q. What computational or experimental approaches are used to study interactions between this compound and biological targets?

  • Experimental : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding affinity to enzymes/receptors. For example, sulfanyl and amide groups may interact with hydrophobic pockets in proteins .
  • Computational : Molecular docking (e.g., AutoDock Vina) predicts binding poses, while Density Functional Theory (DFT) calculates electronic properties of reactive sites .

Q. How does the stereochemistry of the oxan-4-yl moiety influence biological activity or synthetic pathways?

  • Stereochemical Impact : Chiral centers in the oxan-4-yl group (e.g., R vs. S configurations) may alter binding to enantioselective targets. Synthetic routes using chiral catalysts (e.g., BINOL-derived phosphoric acids) can control stereochemistry .
  • Case Study : Patent data shows oxan-4-yl derivatives with specific stereochemistry exhibit enhanced pharmacokinetic profiles in preclinical models .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?

  • Differentiation Strategies :

  • High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass differences (e.g., C16H22NO3S vs. C17H24NO3S).
  • 2D NMR (COSY, HSQC) : Maps coupling between oxan-4-yl protons and adjacent methyl groups, distinguishing regioisomers .

Q. How can researchers design stability studies to assess degradation under varying conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify products (e.g., hydrolysis of amide to carboxylic acid) .
  • Kinetic Analysis : Calculate half-life (t½) under accelerated conditions to predict shelf-life .

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